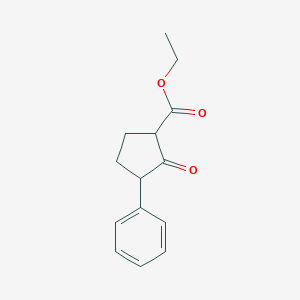

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate

Description

Properties

IUPAC Name |

ethyl 2-oxo-3-phenylcyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)12-9-8-11(13(12)15)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSQKGAKYUHQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441780 | |

| Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312312-75-7 | |

| Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate

This guide provides an in-depth exploration of a robust and well-established synthetic route to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, a valuable intermediate in the development of novel therapeutic agents and complex organic molecules. The cyclopentanone scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a phenyl group and an ethyl ester moiety offers versatile handles for further chemical modification. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering not just a protocol, but a detailed rationale behind the synthetic strategy and experimental procedures.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of this compound is most effectively achieved through a three-stage process, commencing with the construction of a suitable acyclic precursor, followed by a key cyclization step, and culminating in a final refinement of the core structure. This strategy is designed for efficiency, scalability, and control over the final product's stereochemistry.

Chemical properties of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate

An In-Depth Technical Guide to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate for Researchers and Drug Development Professionals

Introduction

This compound is a substituted β-keto ester with a cyclopentanone framework. This class of molecules serves as versatile scaffolds in organic synthesis, particularly in the development of novel therapeutic agents. The presence of a phenyl group at the 3-position introduces steric and electronic modifications to the cyclopentanone ring, influencing its reactivity and potential biological activity. β-keto esters are recognized as valuable synthetic intermediates for creating compounds with potential antitumor, antianxiety, and antihypertensive properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering field-proven insights for researchers and professionals in drug development.

I. Synthesis of this compound

The synthesis of this compound can be logically approached through a modification of the classical Dieckmann condensation, a robust method for the formation of five-membered rings. The proposed synthetic strategy involves the intramolecular cyclization of a substituted diethyl adipate, namely diethyl 3-phenyladipate.

Proposed Synthetic Pathway: Dieckmann Condensation of Diethyl 3-phenyladipate

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In this proposed synthesis, diethyl 3-phenyladipate is treated with a strong base, such as sodium ethoxide, to induce cyclization.

Caption: Proposed synthesis of this compound via Dieckmann Condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed methodology based on established procedures for Dieckmann condensations.

Materials:

-

Diethyl 3-phenyladipate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous Toluene

-

3 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard Glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene.

-

Addition of Diester: Diethyl 3-phenyladipate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred suspension of the base at room temperature.

-

Reaction: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching and Workup: The reaction mixture is cooled to 0°C in an ice bath and cautiously quenched by the slow addition of 3 M HCl until the solution is acidic (pH ~2-3).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

II. Chemical and Physical Properties

The chemical and physical properties of this compound are influenced by the presence of the keto, ester, and phenyl functional groups.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.30 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Expected to be higher than Ethyl 2-oxocyclopentanecarboxylate (102-104°C/11mmHg) due to the phenyl group. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents. |

Spectroscopic Data (Predicted)

The following spectroscopic data are predictions based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: A multiplet in the range of 7.1-7.4 ppm corresponding to the five protons of the phenyl group.

-

Ethyl Ester Protons: A quartet around 4.1-4.3 ppm (CH₂) and a triplet around 1.2-1.4 ppm (CH₃).

-

Cyclopentanone Ring Protons: Complex multiplets in the range of 1.8-3.5 ppm. The proton at C3, being benzylic and adjacent to the carbonyl group, is expected to be deshielded.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two signals in the downfield region, one for the ketone (~210-215 ppm) and one for the ester (~170-175 ppm).

-

Aromatic Carbons: Signals in the range of 125-140 ppm.

-

Ethyl Ester Carbons: Signals around 60-62 ppm (CH₂) and 13-15 ppm (CH₃).

-

Cyclopentanone Ring Carbons: Signals in the range of 20-55 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretching: Two distinct strong absorption bands are expected for the ketone (around 1740-1750 cm⁻¹) and the ester (around 1720-1730 cm⁻¹).

-

C-O Stretching: A strong absorption band in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 246. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 201), the entire ester group (-COOCH₂CH₃, m/z = 173), and fragmentation of the cyclopentanone ring.

III. Reactivity and Potential Applications

The reactivity of this compound is dictated by its key functional groups.

Reactivity Profile

-

Enolate Formation: The α-proton at the C1 position is acidic and can be readily removed by a base to form an enolate. This enolate can then participate in various alkylation and acylation reactions.

-

Keto Group Reactions: The carbonyl group can undergo nucleophilic addition reactions, reduction to an alcohol, and reductive amination.

-

Ester Group Reactions: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.

-

Aromatic Ring Reactions: The phenyl group can undergo electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled to avoid side reactions with the other functional groups.

Potential Applications in Drug Discovery

Substituted cyclopentanones are important pharmacophores. The introduction of a phenyl group can enhance binding to biological targets through π-π stacking and hydrophobic interactions. This class of compounds has shown potential as:

-

Antitumor Agents: The rigid cyclopentanone scaffold can be functionalized to interact with specific enzymatic targets in cancer cells.[1]

-

Antianxiety and Antihypertensive Agents: The lipophilic nature of the phenyl group can facilitate crossing the blood-brain barrier, making it a candidate for CNS-acting drugs.[1]

IV. Illustrative Reaction: Synthesis of Hydrazone Derivatives

The reaction of β-keto esters with hydrazine derivatives is a common strategy to synthesize pyrazole-based heterocyclic compounds, which are of significant interest in medicinal chemistry.

Reaction with Hydrazine Hydrate

Caption: Reaction of this compound with hydrazine to form a pyrazolone derivative.

Experimental Protocol: Synthesis of the Corresponding Pyrazolone

This protocol is based on general procedures for the synthesis of pyrazolones from β-keto esters.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

A solution of this compound (1.0 equivalent) in ethanol is prepared in a round-bottom flask.

-

Hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid are added to the solution.

-

The mixture is heated to reflux and the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazolone derivative.

Conclusion

This compound is a promising building block for the synthesis of complex molecules with potential therapeutic applications. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods like the Dieckmann condensation. The presence of multiple functional groups provides a rich platform for further chemical modifications, making it a valuable tool for medicinal chemists and researchers in drug discovery. The predictive spectroscopic data and proposed reactivity profile in this guide offer a solid foundation for future experimental work with this compound.

References

-

Lamb, C. N., & Assefa, Z. (2010). Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2818. [Link]

-

PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Abdel-Aziz, H. A., Elsaman, T., Attia, M. I., & Alanazi, A. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084–2095. [Link]

-

Stoltz, B. M., et al. (n.d.). Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of β-Ketoesters. Caltech. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-oxocyclopentanecarboxylate, a versatile building block in organic synthesis, with a focused exploration of its phenylated derivative, Ethyl 2-oxo-3-phenylcyclopentanecarboxylate. While specific data for the 3-phenyl isomer is limited, this document extrapolates from the well-characterized parent compound and related structures to offer insights into its synthesis, properties, and potential applications. The core of this guide is built upon the foundational chemistry of β-keto esters and their utility in constructing complex molecular architectures relevant to pharmaceutical and materials science.

Introduction: The Versatile Cyclopentanone Core

The cyclopentanone ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Its incorporation into molecules can impart favorable conformational constraints and metabolic stability. The functionalization of this core, particularly with both a ketone and an ester group as seen in Ethyl 2-oxocyclopentanecarboxylate, provides a rich platform for a variety of chemical transformations. The introduction of a phenyl group at the 3-position further expands the chemical space, offering opportunities for modulation of biological activity and physicochemical properties.

This guide will first delve into the well-documented chemistry of Ethyl 2-oxocyclopentanecarboxylate (CAS No. 611-10-9) and then extend this knowledge to the less-explored this compound.

Physicochemical Properties of the Core Scaffold

The properties of Ethyl 2-oxocyclopentanecarboxylate are well-established and provide a baseline for understanding its phenylated derivatives.

| Property | Value | Source |

| CAS Number | 611-10-9 | [1][2][3] |

| Molecular Formula | C₈H₁₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 156.18 g/mol | [1][3][5] |

| Appearance | Clear colorless to pale yellow liquid | [1][3][4] |

| Boiling Point | 102-104 °C at 11 mmHg | [1][5] |

| Density | 1.054 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.452 | [1][5] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [1][4] |

| Flash Point | 172 °F (77.8 °C) | [5][6] |

The introduction of a phenyl group at the 3-position is expected to increase the molecular weight, boiling point, and refractive index, while likely decreasing its solubility in polar solvents.

Synthesis of the Cyclopentanone Core and its Phenylated Analogue

Dieckmann Condensation: A Classic Approach to the Core Scaffold

The primary industrial synthesis of Ethyl 2-oxocyclopentanecarboxylate relies on the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[7][8][9][10] The starting material is typically diethyl adipate.

The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the other ester carbonyl group to form a cyclic β-keto ester.[8][9][11]

Caption: The Dieckmann condensation mechanism for Ethyl 2-oxocyclopentanecarboxylate synthesis.

Experimental Protocol: Dieckmann Condensation [5]

-

Setup: A flask is charged with toluene, sodium ethoxide (98%), and diethyl adipate.

-

Reaction: The mixture is heated to reflux. The reaction progress is monitored by gas chromatography until the starting material is consumed.

-

Workup: The generated ethanol is removed by distillation. The mixture is cooled and then neutralized with 30% hydrochloric acid.

-

Purification: The organic phase is separated, dried, and subjected to vacuum distillation to yield the final product.

Synthesis of this compound

The synthesis of the 3-phenyl derivative can be envisioned through a conjugate addition to a cyclopentenone precursor. A plausible synthetic route is the Michael addition of a phenyl nucleophile to ethyl 2-oxocyclopent-3-enecarboxylate.

Sources

- 1. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 [chemicalbook.com]

- 2. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

- 3. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. ethyl 2-oxocyclopentane carboxylate, 611-10-9 [thegoodscentscompany.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 11. Dieckmann Condensation | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to the Anticipated Biological Activity of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate and a Proposed Research Framework

For distribution to: Researchers, scientists, and drug development professionals

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of chemical and pharmaceutical research, it is not uncommon to encounter compounds with well-defined structures but with biological activities that remain unexplored. Ethyl 2-oxo-3-phenylcyclopentanecarboxylate represents one such molecule. As of the date of this publication, a thorough review of scientific literature reveals a conspicuous absence of studies detailing the biological activities of this specific compound.

This guide, therefore, deviates from a conventional whitepaper that would typically present established data. Instead, it embarks on a predictive and methodological exploration. By examining the biological activities of structurally analogous compounds, we can construct a scientifically informed hypothesis regarding the potential therapeutic relevance of this compound. This document will serve as a foundational resource for researchers poised to investigate this novel chemical entity, providing not only a theoretical framework for its potential activities but also a practical guide to its initial biological evaluation.

Our approach is rooted in the principles of structure-activity relationship (SAR) analysis. The core structure of this compound, featuring a cyclopentanone ring, a phenyl substituent, and an ethyl carboxylate group, is shared by numerous molecules with demonstrated biological effects. By dissecting the contributions of these and related functional groups in other molecular contexts, we can infer potential areas of biological investigation for our target compound.

This guide is structured to first present the known biological activities of related cyclopentane derivatives, categorized by their therapeutic potential. Following this analysis, we will propose a comprehensive, multi-tiered experimental workflow designed to systematically screen for and characterize the biological activity of this compound.

Part 1: A Survey of Biological Activities in Structurally Related Cyclopentane Derivatives

The cyclopentane scaffold is a recurring motif in a variety of biologically active natural products and synthetic compounds. The presence of a ketone, a phenyl group, and an ester in this compound suggests several avenues of potential biological activity, primarily in the realms of antimicrobial, cytotoxic, and antiviral effects.

Antimicrobial Potential: Insights from Cyclopentenones and Other Analogs

Numerous studies have highlighted the antimicrobial properties of compounds featuring a cyclopentanone or cyclopentenone core. Naturally occurring cyclopentenones, for instance, are known to exhibit antimicrobial activity.[1][2] This has spurred the synthesis and evaluation of a variety of derivatives.

A notable study on functionalized trans-diamino-cyclopentenones (DCPs) revealed significant antimicrobial activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[2] The minimum inhibitory concentrations (MICs) for some of these derivatives were in the low microgram per milliliter range.[2] Although our target molecule is a cyclopentanone and not a cyclopentenone, the underlying five-membered ring structure is a shared feature.

Furthermore, research into other cyclopentanone derivatives has also indicated promising antibacterial potential.[3] The structural similarities suggest that this compound could be a candidate for antimicrobial screening.

Cytotoxic and Antiproliferative Activities: A Common Trait of Phenyl-Substituted Heterocycles

The presence of a phenyl group attached to a heterocyclic or carbocyclic core is a common feature in many cytotoxic and antiproliferative agents. While direct analogs are not readily found in the literature, we can draw parallels from other cyclic structures. For instance, derivatives of 2-oxo-3-phenylquinoxaline have been synthesized and shown to possess significant antiproliferative activity against colon cancer cell lines.[4] Similarly, various N-heterocycles are considered valuable scaffolds for the development of novel anticancer drugs.[5]

The cytotoxic potential of a compound is a critical parameter in drug discovery, not only for oncology applications but also as an essential component of its overall safety profile. Therefore, evaluating the cytotoxicity of this compound against a panel of cancer cell lines, as well as non-cancerous cell lines, is a logical and necessary first step in its biological characterization.

Antiviral Activity: A Broad and Structurally Diverse Field

The search for novel antiviral agents is a continuous effort, with a wide array of chemical scaffolds demonstrating efficacy against various viruses. While no direct evidence links this compound to antiviral activity, the general structural motifs present in the molecule do not preclude such a possibility. For example, camphene derivatives with cyclic amine substitutions have shown antiviral activity against influenza and Ebola pseudotype viruses.[6] Furthermore, a broad range of phytochemicals, including alkaloids and coumarins, have been reported to possess antiviral properties.[7]

Given the structural diversity of known antiviral compounds, a broad-spectrum screening approach would be the most effective way to ascertain any potential antiviral effects of this compound.

Part 2: A Proposed Experimental Framework for Biological Characterization

The following section outlines a systematic, multi-stage workflow for the initial biological evaluation of this compound. This framework is designed to be a self-validating system, with each stage informing the next.

Stage 1: Preliminary Cytotoxicity and Antimicrobial Screening

The initial phase of testing should focus on establishing a baseline toxicity profile and conducting a broad antimicrobial screen. This will provide crucial information about the compound's general cellular effects and guide concentration ranges for subsequent, more specific assays.

Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293T) should be used.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.

Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Microbial Strains: A panel of clinically relevant bacteria and fungi should be used, including Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and yeast (Candida albicans).

-

Compound Preparation: The test compound is serially diluted in appropriate broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the microbial strain.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Data Summary for Preliminary Screening

| Assay Type | Target | Metric | Anticipated Range |

| Cytotoxicity | HCT-116 | IC50 (µM) | >100 |

| Cytotoxicity | MCF-7 | IC50 (µM) | >100 |

| Cytotoxicity | A549 | IC50 (µM) | >100 |

| Cytotoxicity | HEK293T | IC50 (µM) | >100 |

| Antimicrobial | S. aureus | MIC (µg/mL) | 16 - 128 |

| Antimicrobial | E. coli | MIC (µg/mL) | >128 |

| Antimicrobial | C. albicans | MIC (µg/mL) | >128 |

This table presents hypothetical outcomes to illustrate data presentation. Actual results will vary.

Diagram 1: Stage 1 Experimental Workflow

Caption: Workflow for the initial biological evaluation of the target compound.

Stage 2: Focused Investigation of Confirmed Activities

If Stage 1 reveals significant activity in any of the assays (e.g., an IC50 < 50 µM against a cancer cell line or an MIC < 32 µg/mL against a microbial strain), Stage 2 will involve a more in-depth investigation of that specific activity.

Diagram 2: Stage 2 Decision-Based Workflow

Caption: Decision tree for focused secondary biological assays.

Experimental Protocol 3: Broad-Spectrum Antiviral Screening (Plaque Reduction Assay)

-

Viruses and Host Cells: A representative panel of viruses should be used, such as Influenza A virus (e.g., H1N1), Herpes Simplex Virus-1 (HSV-1), and a respiratory syncytial virus (RSV), with their respective permissive cell lines (e.g., MDCK, Vero, HEp-2).

-

Cell Monolayer: Confluent monolayers of host cells are prepared in 6-well or 12-well plates.

-

Virus Infection: Cells are infected with a known titer of the virus for 1 hour.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound.

-

Incubation: Plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in each well is counted, and the EC50 (effective concentration that reduces plaque formation by 50%) is calculated.

Part 3: Structure-Activity Relationship (SAR) Considerations and Future Directions

Should this compound exhibit any promising biological activity, the subsequent logical step would be to initiate an SAR study. This would involve the synthesis of a library of analogs to probe the importance of each functional group.

Key Structural Modifications for SAR Studies:

-

Phenyl Ring Substitution: Introduction of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring to assess electronic and steric effects.

-

Ester Modification: Varying the alkyl chain of the ester (e.g., methyl, propyl, benzyl) to explore the impact of this group on potency and pharmacokinetic properties.

-

Cyclopentanone Modifications: Altering the ketone functionality (e.g., reduction to a hydroxyl group, conversion to an oxime) to determine its role in the observed activity.

Diagram 3: Logical Flow of a Drug Discovery Program

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate

Abstract

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and drug development. This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the interpretation of these spectra, explaining the causal relationships between molecular structure and spectroscopic output. This document is intended to serve as an authoritative reference for researchers, scientists, and professionals in the field of drug development, offering both validated data and the procedural logic behind its acquisition and interpretation.

Molecular Structure and Tautomerism

This compound possesses a cyclopentanone ring substituted with a phenyl group at the C3 position and an ethyl carboxylate group at the C2 position. As a β-keto ester, it can exist in a dynamic equilibrium between its keto and enol tautomeric forms.[1] This equilibrium is a critical factor influencing its reactivity and is readily observable through spectroscopic analysis. The enol form is stabilized by π-system conjugation and potential intramolecular hydrogen bonding.[1]

-

Molecular Formula: C₁₄H₁₆O₃

-

Molecular Weight: 232.28 g/mol

-

Structure (Keto Form):

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The analysis provides information on the chemical environment, connectivity, and number of distinct nuclei within the structure.[3]

Experimental Protocol: NMR Spectroscopy

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes prep [label="Sample Preparation\n(5-20 mg in CDCl₃ + TMS)"]; setup [label="Instrument Setup\n(Lock, Shim, Tune)"]; acq_h1 [label="¹H NMR Acquisition\n(Proton Spectrum)"]; acq_c13 [label="¹³C NMR Acquisition\n(Carbon Spectrum)"]; process [label="Data Processing\n(Fourier Transform, Phasing,\nBaseline Correction)"]; analysis [label="Spectral Analysis\n(Chemical Shift, Integration,\nMultiplicity, Coupling)"];

// Edges prep -> setup [label="Insert Sample"]; setup -> acq_h1 [label="Standard Pulses"]; acq_h1 -> acq_c13 [label="Switch Nucleus"]; acq_c13 -> process; process -> analysis; } caption [label="Fig 1: Standard NMR Data Acquisition Workflow.", fontsize=10, fontname="Arial"];

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrument Setup: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[1]

-

Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically employed to produce a spectrum with singlet peaks for each unique carbon.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.[4]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.35 - 7.20 | Multiplet (m) | 5H | Ar-H | Protons on the phenyl ring, typical aromatic region. |

| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, deshielded by the adjacent oxygen atom and split by the methyl protons. |

| ~3.60 | Multiplet (m) | 1H | Ph-CH - | Methine proton at C3, deshielded by the adjacent phenyl group and carbonyl. |

| ~3.40 | Multiplet (m) | 1H | -CH (COOEt)- | Methine proton at C2, deshielded by two adjacent carbonyl groups. |

| ~2.70 - 2.10 | Multiplet (m) | 4H | Cyclopentane -CH₂ - | Methylene protons of the cyclopentane ring at C4 and C5. |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene protons. |

| >12.0 (if present) | Broad Singlet (br s) | <1H | Enol -OH | A highly deshielded signal characteristic of the enolic hydroxyl proton, often broad due to hydrogen bonding and exchange.[5] |

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their functional group type.[3]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~208.0 | C =O (Ketone) | Typical chemical shift for a cyclopentanone carbonyl carbon. |

| ~171.0 | C =O (Ester) | Characteristic shift for an ester carbonyl carbon.[6] |

| ~138.0 | Ar-C (ipso) | Quaternary carbon of the phenyl ring attached to the cyclopentane ring. |

| ~129.0 - 127.0 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~61.5 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester, deshielded by oxygen.[6] |

| ~55.0 | Ph-C H- | Methine carbon at C3. |

| ~50.0 | -C H(COOEt)- | Methine carbon at C2. |

| ~35.0 | Cyclopentane C H₂ | Methylene carbon of the cyclopentane ring. |

| ~28.0 | Cyclopentane C H₂ | Methylene carbon of the cyclopentane ring. |

| ~14.1 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8]

Experimental Protocol: IR Spectroscopy

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes background [label="Background Scan\n(Empty Sample Compartment)"]; sample_prep [label="Sample Preparation\n(Thin Film on Salt Plate)"]; sample_scan [label="Sample Scan\n(Acquire Spectrum)"]; analysis [label="Spectral Analysis\n(Identify Characteristic\nAbsorption Bands)"];

// Edges background -> sample_prep [label="Prepare Sample"]; sample_prep -> sample_scan [label="Place in Beam"]; sample_scan -> analysis; } caption [label="Fig 2: General FT-IR Data Acquisition Workflow.", fontsize=10, fontname="Arial"];

Methodology:

-

Background Spectrum: A background spectrum is collected to account for atmospheric CO₂ and water vapor.[1]

-

Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[1]

-

Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

IR Spectroscopy: Data and Interpretation

The IR spectrum is characterized by absorption bands corresponding to specific bond vibrations.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3060 | Medium-Weak | C-H stretch (Aromatic) | Characteristic stretching vibration for sp² C-H bonds on the phenyl ring.[9] |

| ~2980-2870 | Medium-Strong | C-H stretch (Aliphatic) | Stretching vibrations for sp³ C-H bonds in the cyclopentane ring and ethyl group.[9] |

| ~1745 | Strong, Sharp | C=O stretch (Ketone) | The carbonyl stretch for a five-membered ring ketone appears at a higher frequency than for an open-chain ketone due to ring strain. |

| ~1735 | Strong, Sharp | C=O stretch (Ester) | A strong, characteristic absorption for the ester carbonyl group.[10] This band may overlap with the ketone stretch. |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic) | Skeletal vibrations of the aromatic ring.[9] |

| ~1250-1180 | Strong | C-O stretch (Ester) | Asymmetric and symmetric stretching vibrations of the ester C-O bonds.[10] |

| ~750, ~700 | Strong | C-H bend (Aromatic) | Out-of-plane bending vibrations indicating monosubstitution on the phenyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes injection [label="Sample Injection\n(e.g., GC or Direct Infusion)"]; ionization [label="Ionization\n(Electron Impact, EI)"]; acceleration [label="Ion Acceleration\n(Electric Field)"]; separation [label="Mass Separation\n(Magnetic Field or\nQuadrupole)"]; detection [label="Detection\n(Ion Detector)"]; spectrum [label="Mass Spectrum\n(Plot of m/z vs. Intensity)"];

// Edges injection -> ionization; ionization -> acceleration; acceleration -> separation; separation -> detection; detection -> spectrum; } caption [label="Fig 3: Electron Ionization Mass Spectrometry Workflow.", fontsize=10, fontname="Arial"];

Methodology:

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer.

-

Ionization: Electron Impact (EI) ionization is commonly used, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.

Mass Spectrometry: Data and Interpretation

The mass spectrum displays the relative abundance of different fragment ions. The fragmentation of β-keto esters is often dominated by α-cleavages and McLafferty rearrangements.[11][12]

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 232 | [C₁₄H₁₆O₃]⁺˙ | Molecular Ion (M⁺) |

| 187 | [M - OCH₂CH₃]⁺ | α-cleavage: Loss of the ethoxy radical from the ester group.[13] |

| 159 | [M - COOCH₂CH₃]⁺ | α-cleavage: Loss of the entire carbethoxy radical. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, resulting from cleavage and rearrangement. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment from benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the bond to the cyclopentane ring.[14] |

| 43 | [CH₃CO]⁺ | Acylium ion, potentially from cleavage of the cyclopentanone ring.[12] |

Conclusion

The spectroscopic data presented in this guide provide a comprehensive structural profile of this compound. ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of distinct functional environments. IR spectroscopy validates the key functional groups, particularly the ketone and ester carbonyls. Mass spectrometry confirms the molecular weight and provides insight into the compound's fragmentation behavior under ionization. Together, these techniques offer a self-validating system for the unambiguous identification and characterization of this important synthetic intermediate.

References

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- JoVE. (2024).

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- Emery Pharma. (2018).

- TutorChase. What are the common fragments in mass spectrometry for esters?.

- UMass OWL. IR Group Frequencies.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

- YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- University of Arizona. Mass Spectrometry - Examples.

- Supporting Inform

- JEOL.

- Specac Ltd. Interpreting Infrared Spectra.

- Mass Spectrometry: Fragment

- IR Chart.

- The Royal Society of Chemistry.

- Chemistry LibreTexts. (2023).

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Michigan State University Chemistry. Infrared Spectroscopy.

- ResearchGate. (2025). Mass Spectra of β-Keto Esters.

- ChemicalBook.

- Canadian Science Publishing. Mass Spectra of β-Keto Esters.

- Wiley-VCH.

- The Royal Society of Chemistry.

- PubChem.

- ACS Publications. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters.

- NIST WebBook. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester.

- NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- NIH.

- Filo. (2025). Q1 (A) Draw the ¹³C NMR spectra for the following compounds.

- ChemicalBook.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr

- PubMed. Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene).

- IR Spectroscopy Tutorial: Esters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. emerypharma.com [emerypharma.com]

- 3. azooptics.com [azooptics.com]

- 4. acdlabs.com [acdlabs.com]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. Q1 (A) Draw the ^{13}\mathrm{C} NMR spectra for the following compounds: .. [askfilo.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 14. tutorchase.com [tutorchase.com]

Probing the Pharmacological Plasticity of the Ethyl 2-oxo-3-phenylcyclopentanecarboxylate Scaffold: A Mechanistic Overview

For Immediate Release

This technical guide delves into the mechanistic underpinnings of ethyl 2-oxo-3-phenylcyclopentanecarboxylate derivatives, a versatile chemical scaffold with demonstrated potential across a spectrum of therapeutic areas. While a single, unifying mechanism of action for all derivatives of this core structure remains to be elucidated, this document will explore the known biological targets and pathways of key exemplars, with a particular focus on the well-characterized derivative, Carbetapentane. We will further examine the structure-activity relationships (SAR) that govern the pharmacological diversity of this class of compounds, providing a framework for future drug discovery and development efforts.

The this compound Core: A Launchpad for Pharmacological Diversity

The this compound core is a β-keto ester, a class of compounds recognized as valuable synthetic intermediates in the generation of physiologically active molecules.[1] The inherent reactivity of the keto and ester functionalities, combined with the stereochemical complexity of the cyclopentane ring, provides a rich foundation for chemical modification. This has led to the development of derivatives with a wide array of biological activities, including antitumor, antianxiety, antihypertension, and enzyme inhibitory properties.[1] The diverse pharmacology of these derivatives underscores the importance of understanding how structural modifications to the core scaffold translate into specific interactions with biological targets.

Carbetapentane: A Case Study in Sigma-1 Receptor Modulation

A prominent and clinically relevant derivative is Carbetapentane, chemically known as 2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate.[2] This compound is recognized as a potent antitussive, anticonvulsant, and spasmolytic agent.[2] Mechanistically, the primary target of Carbetapentane has been identified as the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2]

Mechanism of Action at the Sigma-1 Receptor

The precise mechanism by which Carbetapentane modulates sigma-1 receptor function is an area of active investigation. However, it is understood that ligand binding to the sigma-1 receptor can influence a variety of downstream signaling events, primarily through the modulation of ion channels and intracellular calcium signaling. The interaction of Carbetapentane with the sigma-1 receptor is believed to be highly selective over the sigma-2 (σ2) subtype.[2] This selectivity is crucial, as the two sigma receptor subtypes are associated with different physiological and pathological processes.

The binding of Carbetapentane to the sigma-1 receptor can lead to:

-

Modulation of Ion Channels: The sigma-1 receptor is known to interact with and modulate the activity of various ion channels, including voltage-gated potassium (Kv) channels and NMDA receptors. By influencing ion flux, Carbetapentane can alter neuronal excitability, which likely contributes to its anticonvulsant effects.

-

Regulation of Intracellular Calcium: The sigma-1 receptor plays a role in regulating the release of calcium from the endoplasmic reticulum. This modulation of calcium homeostasis can impact a wide range of cellular processes, including neurotransmitter release and enzyme activation, which may be relevant to its spasmolytic and antitussive properties.

The following diagram illustrates the proposed mechanism of action for Carbetapentane at the cellular level:

Caption: Proposed mechanism of Carbetapentane action via the Sigma-1 receptor.

Structure-Activity Relationship of Carbetapentane Analogs

Studies on analogs of Carbetapentane have provided valuable insights into the structural requirements for high-affinity and selective sigma-1 receptor binding.[2] Key findings include:

-

Ester Functionality: Replacement of the ester linkage with an amide, methyl ether, or methylamine can significantly alter binding affinity and selectivity.

-

Cyclopentyl Ring: Contraction or expansion of the cyclopentyl ring, or its replacement with a smaller alkyl group, impacts the compound's interaction with the receptor.

-

N,N-diethyl Moiety: Modification of the N,N-diethylamino group, for instance, by incorporating it into a morpholino or piperidino ring system, can enhance selectivity for the sigma-1 receptor over muscarinic receptors.[2]

These SAR studies are critical for the design of new sigma-1 ligands with improved therapeutic profiles.

Expanding the Target Landscape: Other Derivatives and Their Mechanisms

The versatility of the this compound scaffold is further demonstrated by the diverse biological targets of its more complex derivatives.

Enzyme Inhibition: A Common Theme

A recurring theme in the pharmacology of these derivatives is enzyme inhibition. For example, various derivatives have been shown to inhibit:

-

Protein Tyrosine Phosphatase 1B (PTP1B): Certain benzothiazole-containing derivatives have been identified as inhibitors of PTP1B, an enzyme implicated in the regulation of insulin signaling. These compounds have demonstrated hypoglycemic activity in preclinical models, suggesting their potential as antidiabetic agents.[3]

-

VEGFR-2: Other thiazolidine-2,4-dione derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. This has translated into promising anti-proliferative activity against cancer cell lines.

The following table summarizes the inhibitory activities of selected derivative classes:

| Derivative Class | Target Enzyme | Potential Therapeutic Application |

| Benzothiazole Derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes |

| Thiazolidine-2,4-dione Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Cancer |

Experimental Protocols for Mechanistic Elucidation

The determination of the mechanism of action for novel derivatives of the this compound scaffold typically involves a multi-step experimental workflow.

Target Identification and Validation Workflow

A generalized workflow for identifying and validating the molecular target of a novel compound is outlined below:

Caption: A stepwise workflow for target identification and validation.

Step-by-Step Protocol: Radioligand Binding Assay for Sigma-1 Receptor

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Materials:

-

Membrane preparation from cells expressing the human sigma-1 receptor.

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific binding control: Haloperidol.

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, the membrane preparation, and the test compound or vehicle control.

-

Add the radioligand, [³H]-(+)-pentazocine, to all wells.

-

For the determination of non-specific binding, add a high concentration of haloperidol to a subset of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. While a unified mechanism of action remains to be defined for the entire class, detailed studies of individual derivatives like Carbetapentane have provided significant insights into their molecular targets and signaling pathways. The primary mechanism for Carbetapentane involves the modulation of the sigma-1 receptor, leading to downstream effects on ion channels and calcium signaling. Other derivatives have been shown to act as potent enzyme inhibitors, highlighting the chemical tractability and pharmacological plasticity of the core scaffold.

Future research in this area should focus on:

-

Systematic SAR studies: To better understand the molecular determinants of target selectivity.

-

Elucidation of novel mechanisms: For derivatives with uncharacterized modes of action.

-

Exploration of new therapeutic areas: Based on the diverse biological activities observed.

A deeper understanding of the mechanism of action of this versatile class of compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

-

Totton, E. L., et al. (1965). The Synthesis of Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. Journal of Organic Chemistry, 30(5), 1599-1602. [Link]

-

Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2095. [Link]

-

Cone, E. J., et al. (1984). Structure-activity relationship studies of phencyclidine derivatives in rats. Journal of Pharmacology and Experimental Therapeutics, 228(1), 147-153. [Link]

-

Kavadi, M., et al. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molbank, 2021(2), M1236. [Link]

-

Zou, L. W., et al. (2018). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 9, 133. [Link]

-

Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. [Link]

-

Ablordeppey, S. Y., et al. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 38(17), 3276-3284. [Link]

-

Angelia, M. A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Prostaglandins & Other Lipid Mediators, 165, 106708. [Link]

-

PubChem. (n.d.). Carbetapentane. [Link]

-

El-Sayed, M. A. A., et al. (2012). Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. European Journal of Medicinal Chemistry, 55, 25-33. [Link]

-

Sztanke, K., et al. (2006). Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1][4][5]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity. European Journal of Medicinal Chemistry, 41(10), 1185-1193. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 129, 106173. [Link]

Sources

- 1. Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Cyclopentanone Core as a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The cyclopentanone ring system is a versatile and highly valued scaffold in medicinal chemistry. Its conformational flexibility and the ability to introduce multiple stereocenters make it an attractive starting point for the synthesis of complex and biologically active molecules. When functionalized as a β-keto ester, such as in the case of this compound, the core structure offers a rich platform for chemical modification. The presence of the ketone, the ester, and the chiral centers at positions 1 and 3 provides multiple handles for synthetic elaboration, allowing for the exploration of vast chemical space. β-keto esters, in general, are recognized as important intermediates in the synthesis of physiologically active compounds, with demonstrated applications as antitumor, antianxiety, and antihypertensive agents[1]. This guide will provide an in-depth exploration of the synthesis, chemical properties, and potential medicinal chemistry applications of this compound, a molecule poised at the intersection of this privileged scaffold and potent pharmacophores.

Synthesis and Chemical Reactivity

The synthesis of substituted cyclopentanone derivatives is a well-established area of organic chemistry. The most common approach to the core ethyl 2-oxocyclopentanecarboxylate is the Dieckmann condensation, an intramolecular Claisen condensation of a diester, typically diethyl adipate, in the presence of a base like sodium ethoxide[2][3].

However, for the synthesis of the 3-phenyl substituted target molecule, a different strategy is required. One plausible approach involves a Michael addition of a phenyl donor to an appropriate cyclopentenone acceptor, followed by further functional group manipulations. A more direct, albeit potentially lower-yielding, method could be an adaptation of the acyloin-type condensation using a substituted cinnamate ester. For instance, the synthesis of the related ethyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is achieved through an acyloin-type condensation of ethyl cinnamate in the presence of sodium sand and dry ether[1].

A proposed synthetic workflow for this compound is depicted below.

Caption: Proposed synthetic workflow for this compound.

The reactivity of the title compound is dictated by its functional groups. The enolizable β-keto ester system allows for facile alkylation and acylation at the C1 position. The ketone at C2 is amenable to nucleophilic addition, reduction, and reductive amination, providing a gateway to a diverse range of derivatives. The phenyl group at C3 can be further functionalized through electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions with the keto-ester moiety.

Medicinal Chemistry Applications: A Landscape of Therapeutic Potential

While specific biological data for this compound is not extensively reported in the public domain, the therapeutic potential of this scaffold can be inferred from the activities of its close structural analogs. The combination of the cyclopentanone core and the phenyl group suggests potential applications in several key therapeutic areas.

Anti-inflammatory and Analgesic Agents

The non-steroidal anti-inflammatory drug (NSAID) Loxoprofen is a prominent example of a phenyl-substituted cyclic ketone. Ethyl 2-oxocyclopentanecarboxylate is a key intermediate in the synthesis of Loxoprofen[4]. This strongly suggests that the this compound scaffold could serve as a starting point for novel anti-inflammatory and analgesic agents. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that derivatives of the title compound could exhibit similar inhibitory activity.

A recent study on a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated significant anti-inflammatory and analgesic properties through the inhibition of COX-1, COX-2, and 5-LOX enzymes[5]. This further supports the potential of phenyl-substituted cyclic carbonyl compounds in inflammation research.

| Compound/Analog | Biological Target/Activity | Reference |

| Loxoprofen (related structure) | Cyclooxygenase (COX) inhibitor | [4] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1, COX-2, and 5-LOX inhibitor | [5] |

Anticancer Activity

The β-keto ester functionality is present in numerous compounds with demonstrated antitumor properties[1]. Furthermore, derivatives of 2-oxo-3-phenylquinoxaline have shown significant antiproliferative activity against colon cancer cells[6]. While the core is different, the presence of the 3-phenyl-2-oxo substructure is a noteworthy parallel. Novel derivatives of imidazotriazines, which can be synthesized from related hydrazinoimidazolines, have also exhibited anticancer activity against various cancer cell lines, including colon, uterus, and breast cancer[7]. Given these precedents, this compound represents a valuable scaffold for the development of new anticancer agents.

Caption: Logical workflow for anticancer drug discovery using the title compound.

Central Nervous System (CNS) Applications

Carbetapentane, which is 2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate, is a potent antitussive, anticonvulsant, and spasmolytic agent that binds with high affinity to sigma receptors[8]. Although the substitution pattern is different (1-phenyl vs. 3-phenyl), the presence of the phenylcyclopentanecarboxylate core is a strong indicator that the 3-phenyl isomer could also interact with CNS targets. The development of selective sigma 1 ligands from novel 1-phenylcycloalkanecarboxylic acid derivatives highlights the potential of this chemical space for neurological drug discovery[8]. The synthesis of pyrazolone derivatives from β-keto esters is a well-known route to compounds with anticonvulsant activity[9].

Exemplary Experimental Protocol: Synthesis of this compound

The following is a detailed, self-validating protocol for the proposed synthesis of the title compound, based on established methodologies for related compounds.

Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate (Dieckmann Condensation) [2][3]

-

To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 950g of toluene and 132g of 98% sodium ethoxide.

-

Heat the mixture to reflux.

-

Add 300g of diethyl adipate dropwise to the refluxing mixture over a period of 1 hour.

-

Continue refluxing and monitor the reaction by gas chromatography until the diethyl adipate is consumed (typically <1% remaining).

-

Cool the reaction mixture to 30°C and neutralize with 30% hydrochloric acid.

-

Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation (83-88°C/5 mmHg) to yield ethyl 2-oxocyclopentanecarboxylate.

Step 2: Bromination of Ethyl 2-oxocyclopentanecarboxylate

-

Dissolve the ethyl 2-oxocyclopentanecarboxylate in carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Reflux the mixture until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain crude ethyl 3-bromo-2-oxocyclopentanecarboxylate.

Step 3: Suzuki Coupling to Introduce the Phenyl Group

-

To a solution of the crude ethyl 3-bromo-2-oxocyclopentanecarboxylate in a suitable solvent (e.g., toluene or 1,4-dioxane), add phenylboronic acid (1.2 equivalents) and an aqueous solution of a base (e.g., 2M sodium carbonate).

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents).

-

Heat the reaction mixture to 80-100°C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.

Conclusion

This compound is a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is achievable through established organic chemistry transformations. Based on the biological activities of its close structural analogs, this compound and its derivatives hold significant potential for the development of novel therapeutics in areas such as inflammation, oncology, and neurology. The versatile chemical nature of the β-keto ester functionality provides a robust platform for the generation of diverse chemical libraries, which will be instrumental in unlocking the full therapeutic potential of this intriguing molecule. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly warranted.

References

-

Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate - PMC - NIH. [Link]

-

Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Information ! S1 Palladium-Catalyzed Enantioselective Decarboxyl - stoltz2.caltech.edu. [Link]

- CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google P

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. [Link]

-

Synthesis of ethyl 3‐oxo‐2‐phenyl‐3,5‐dihydro‐2H‐pyrazolo[4,3‐c]pyridine‐7‐carboxylate. - ResearchGate. [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. [Link]

-

(PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

-

Cyclopentanecarboxylic acid, 2-oxo-1-phenyl-, ethyl ester | C14H16O3 - PubChem. [Link]

-

Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF - ResearchGate. [Link]

-

Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester - the NIST WebBook. [Link]

-

Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem. [Link]

-

Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Publishing. [Link]

-

Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed. [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central. [Link]

-

Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1][4][10]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity - PubMed. [Link]

-

Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - MDPI. [Link]

Sources

- 1. Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]

The Cyclopentanone Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The cyclopentanone ring system, a five-membered carbocyclic ketone, is a cornerstone of organic synthesis and medicinal chemistry.[1] Its prevalence in a vast array of natural products, from the fragrant jasmonates to the physiologically critical prostaglandins, underscores its significance.[1][2] This technical guide provides a comprehensive overview of the discovery and history of substituted cyclopentanones, delving into the evolution of their synthesis from classical intramolecular cyclizations to modern catalytic methodologies. We will explore the mechanistic underpinnings of key synthetic transformations and provide detailed protocols for their execution. Furthermore, this guide will illuminate the diverse biological activities of cyclopentanone derivatives, with a particular focus on their applications in contemporary drug discovery and development, highlighting their roles as anti-inflammatory, anticancer, and antiviral agents.[3][4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecular scaffold.

Introduction: The Ubiquitous Cyclopentanone Motif

The cyclopentanone core is a fundamental structural motif in organic chemistry, serving as a versatile building block for the synthesis of complex molecules.[1] Its inherent reactivity, stemming from the electrophilic carbonyl group and the conformational constraints of the five-membered ring, provides a rich landscape for chemical transformations.[1] This reactivity, coupled with its presence in numerous biologically active natural products, has cemented the cyclopentanone as a privileged scaffold in drug discovery.[1][3][7]

Cyclopentanone derivatives are found in a wide range of natural sources, including plants, fungi, and marine organisms.[5][8] Notable examples include the prostaglandins, a class of lipid compounds involved in a variety of physiological processes such as inflammation and blood pressure regulation.[9][10][11][12] The jasmonates, another class of plant hormones containing a cyclopentanone ring, are crucial for plant growth and defense mechanisms. The structural diversity and biological importance of these natural products have inspired chemists to develop a vast arsenal of synthetic methods for constructing and functionalizing the cyclopentanone ring.

A Historical Perspective: The Dawn of Cyclopentanone Synthesis

The early history of cyclopentanone synthesis was dominated by intramolecular cyclization reactions of dicarboxylic acids and their derivatives. One of the earliest methods involved the distillation of the calcium salt of adipic acid.[13] However, it was the Dieckmann Condensation , an intramolecular Claisen condensation of diesters, that emerged as a more general and reliable method for the formation of five-membered rings.[14][15]

The Dieckmann Condensation: A Classic Ring-Forming Reaction

Discovered by the German chemist Walter Dieckmann, this reaction involves the base-promoted intramolecular cyclization of a diester to form a β-keto ester. For the synthesis of substituted cyclopentanones, a 1,6-diester is typically employed.

Reaction Mechanism: The reaction proceeds through the formation of an enolate at one of the α-carbons, which then attacks the other ester carbonyl group in an intramolecular nucleophilic acyl substitution. Subsequent protonation yields the cyclic β-keto ester.

Below is a generalized workflow for a Dieckmann Condensation:

Caption: Key steps in a common synthesis of the Corey Lactone.

The Corey lactone serves as a branching point for the synthesis of various prostaglandins through the stereocontrolled introduction of the two side chains. This convergent approach revolutionized the field and made these important biological molecules accessible for further study and therapeutic development. [16]

Modern Synthetic Methodologies

The demand for enantiomerically pure substituted cyclopentanones in drug development has driven the development of highly selective and efficient synthetic methods. These modern approaches often rely on transition metal catalysis and organocatalysis to achieve high levels of stereocontrol.

The Pauson-Khand Reaction: A Powerful Cycloaddition

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. [17][18][19][20][21]Discovered in the early 1970s by Ihsan Khand and Peter Pauson, this reaction has become a powerful tool for the construction of five-membered rings. [18][19][20] Reaction Mechanism: The generally accepted mechanism involves the initial formation of a dicobalt hexacarbonyl alkyne complex. Coordination of the alkene, followed by migratory insertion of the alkene and then carbon monoxide, leads to a metallacyclic intermediate which then undergoes reductive elimination to afford the cyclopentenone product. [17][20]

Caption: Simplified mechanism of the Pauson-Khand Reaction.

The intramolecular version of the Pauson-Khand reaction is particularly useful for the synthesis of bicyclic and polycyclic systems containing a cyclopentenone ring. [18]

Asymmetric Synthesis of Substituted Cyclopentanones

The development of asymmetric methods for the synthesis of chiral cyclopentanones is of paramount importance for the pharmaceutical industry. Several strategies have been developed to achieve high enantioselectivity, including:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction.

-

Chiral Catalysts: The use of chiral transition metal catalysts or organocatalysts can induce enantioselectivity. [22][23][24]* Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. [23] A notable example of an organocatalytic approach is the asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, which affords densely functionalized cyclopentanones with high enantioselectivities. [22]

Biological Significance and Applications in Drug Development

The cyclopentanone scaffold is a key component of many biologically active molecules, and its derivatives have shown a wide range of therapeutic potential. [3][5][6][7][8]

Anti-inflammatory Activity

Cyclopentenone prostaglandins (cyPGs), a subclass of prostaglandins containing an α,β-unsaturated ketone in the cyclopentane ring, are potent anti-inflammatory agents. [3][4]Their mechanism of action often involves the inhibition of the pro-inflammatory transcription factor NF-κB. [3][4]15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2) is a well-studied cyPG that exerts its anti-inflammatory effects through both PPARγ-dependent and -independent pathways. [4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]